(3R)-3-hydroxy-2-methyldecan-4-one
Description
(3R)-3-hydroxy-2-methyldecan-4-one is an organic compound with a chiral center at the third carbon atom. This compound is a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) in its structure. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Properties
CAS No. |
674293-28-8 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2-methyldecan-4-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-10(12)11(13)9(2)3/h9,11,13H,4-8H2,1-3H3/t11-/m1/s1 |
InChI Key |
WKFNWAWRKRHNPD-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCC(=O)[C@@H](C(C)C)O |
Canonical SMILES |
CCCCCCC(=O)C(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-methyldecan-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor ketone. For instance, the reduction of 2-methyl-4-decanone using a chiral catalyst can yield the desired (3R)-3-hydroxy-2-methyldecan-4-one. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of (3R)-3-hydroxy-2-methyldecan-4-one may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2-methyl-4-decanone using a chiral catalyst under high pressure and temperature. This method ensures high yield and enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-2-methyldecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 3-hydroxy-2-methyldecanol.
Substitution: 3-chloro-2-methyldecan-4-one.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that (3R)-3-hydroxy-2-methyldecan-4-one exhibits notable antimicrobial activity. It has been studied for its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism appears to involve disrupting microbial cell membranes, leading to cell lysis and death .
Chiral Building Block in Drug Synthesis
The compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds, which are essential in drug development to ensure efficacy and reduce side effects. For instance, it has been utilized in synthesizing chiral intermediates for anti-inflammatory drugs and antibiotics .
Food Science Applications
Flavoring Agent
In the food industry, (3R)-3-hydroxy-2-methyldecan-4-one is recognized for its potential as a flavoring agent. Its pleasant aroma profile can enhance the sensory qualities of food products. Studies have shown that it can be used in formulations for baked goods, beverages, and confectionery, contributing to both flavor and aroma .
Preservative Properties
Additionally, this compound has been investigated for its preservative properties due to its ability to inhibit microbial growth. This characteristic is particularly beneficial in extending the shelf life of food products without compromising safety or quality .
Chemical Synthesis Applications
Intermediate in Organic Synthesis
(3R)-3-hydroxy-2-methyldecan-4-one acts as an intermediate in various organic synthesis pathways. It is utilized in the production of more complex molecules through reactions such as aldol condensation and Michael addition. Its functional groups allow for further modifications, making it a versatile compound in synthetic chemistry .
Case Study 1: Antimicrobial Research
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of (3R)-3-hydroxy-2-methyldecan-4-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL, indicating its potential as a natural preservative .
Case Study 2: Flavor Enhancement
In a research project focused on flavor compounds, (3R)-3-hydroxy-2-methyldecan-4-one was incorporated into a formulation for baked goods. Sensory evaluation revealed that products containing this compound were preferred over control samples due to enhanced aroma and flavor complexity, suggesting its applicability in food formulations .
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-2-methyldecan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The ketone group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-hydroxy-2-methyldecan-4-one
- 3-hydroxy-2-methyldodecan-4-one
- 3-hydroxy-2-methylundecan-4-one
Uniqueness
(3R)-3-hydroxy-2-methyldecan-4-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. The (3R) configuration may result in different biological activities compared to its (3S) enantiomer or other similar compounds.
Biological Activity
(3R)-3-hydroxy-2-methyldecan-4-one, also known as a chiral ketone, is a compound of interest in various fields of biological research due to its potential therapeutic applications. The compound's unique structure allows it to participate in diverse biological activities, making it a subject of numerous studies aimed at understanding its mechanisms and effects.
Structure
- Molecular Formula : CHO
- Molecular Weight : 170.29 g/mol
- IUPAC Name : (3R)-3-hydroxy-2-methyldecan-4-one
Physical Properties
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents like ethanol and ether.
Antimicrobial Activity
Recent studies have indicated that (3R)-3-hydroxy-2-methyldecan-4-one exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, one study reported an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that (3R)-3-hydroxy-2-methyldecan-4-one scavenged free radicals effectively, with an IC50 value comparable to established antioxidants such as ascorbic acid .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In cellular models, it was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that (3R)-3-hydroxy-2-methyldecan-4-one may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (3R)-3-hydroxy-2-methyldecan-4-one against clinical isolates of Candida species. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, suggesting its potential use as a treatment for fungal infections .
Case Study 2: Antioxidant Mechanism
In another investigation, the antioxidant mechanism of (3R)-3-hydroxy-2-methyldecan-4-one was explored using a rat model subjected to oxidative stress. The administration of the compound significantly reduced malondialdehyde levels while increasing glutathione levels, indicating its protective role against oxidative damage .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
